Section 1: Molecular Profile and Physicochemical Properties
Section 1: Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Structural Analysis of 3-Borono-5-fluoro-4-methylbenzoic Acid
Preamble: A Note on the Subject Compound
3-Borono-5-fluoro-4-methylbenzoic acid represents a fascinating confluence of three key pharmacophores: a phenylboronic acid, a fluorinated aromatic ring, and a benzoic acid. While this specific molecule is not widely documented in readily available literature, its structural components are of immense interest in modern drug discovery. This guide, therefore, serves as a comprehensive framework for its structural elucidation, built upon established analytical principles and data from closely analogous compounds. It is designed for researchers and scientists to provide a robust, predictive, and practical approach to confirming the identity, purity, and three-dimensional nature of this and similar novel chemical entities.
The unique arrangement of functional groups in 3-Borono-5-fluoro-4-methylbenzoic acid dictates its chemical behavior and potential biological activity. The boronic acid can act as a covalent warhead or a hydrogen bond donor/acceptor, the fluorine atom can modulate pKa and metabolic stability, and the carboxylic acid provides a key site for salt formation and polar interactions.
Caption: Chemical structure of 3-Borono-5-fluoro-4-methylbenzoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₈BFO₄ | - |
| Molecular Weight | 197.96 g/mol | - |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
| Rotatable Bonds | 2 | Predicted |
Section 2: The Imperative for Structural Analysis in Drug Discovery
In drug development, a molecule's structure is inextricably linked to its function. For a candidate like 3-Borono-5-fluoro-4-methylbenzoic acid, a rigorous structural analysis is not merely a quality control step; it is fundamental to understanding its potential efficacy and safety.
-
Target Engagement: The boronic acid moiety is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, as exemplified by the proteasome inhibitor Bortezomib.[1] Precise knowledge of the 3D geometry is crucial to model and predict such interactions.
-
Metabolic Stability: The position of the fluorine atom can significantly impact metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Confirming its regiochemistry is essential.
-
Physicochemical Properties: The overall structure dictates solubility, permeability, and formulation characteristics. Polymorphism, identified through crystallographic studies, can drastically alter these properties.[2]
-
Intellectual Property: Unambiguous characterization is a prerequisite for patent protection, forming the bedrock of a compound's commercial value.
Section 3: Proposed Synthetic Pathway
A plausible synthetic route provides context for the analytical work, highlighting potential starting materials and by-products that may need to be identified and quantified. Phenylboronic acids are commonly synthesized via lithiation of an aryl halide followed by quenching with a borate ester.[3]
Caption: Proposed synthesis of the target compound from a bromo-precursor.
This pathway leverages the known compound 3-Bromo-5-fluoro-4-methylbenzoic acid.[4] The choice of n-Butyllithium (n-BuLi) at low temperatures is critical to promote lithium-halogen exchange over other potential side reactions.
Section 4: Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for a comprehensive structural confirmation. Each method provides a unique piece of the puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of a molecule in solution. A suite of experiments is required to assign all proton, carbon, fluorine, and boron signals unambiguously.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring atoms through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of unique carbon environments. DEPT-135 or APT sequences are used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Highly sensitive and specific for the fluorine atom. Its chemical shift and coupling to adjacent protons (³JHF) are diagnostic.
-
¹¹B NMR: Confirms the presence and electronic environment of the boron atom. Boronic acids typically show a broad signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is vital for piecing together the molecular skeleton.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| Atom | Experiment | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Coupling (J in Hz) | Rationale / Notes |
|---|---|---|---|---|
| H (COOH) | ¹H | ~13.0 | br s | Acidic proton, exchangeable. |
| H (B(OH)₂) | ¹H | ~8.0 | br s | Boronic acid protons, exchangeable. |
| H-2 | ¹H | ~7.8 | d, J ≈ 2 Hz | Ortho to COOH, meta to F. |
| H-6 | ¹H | ~7.6 | d, J ≈ 5 Hz | Ortho to F, meta to COOH. Coupled to ¹⁹F. |
| CH₃ | ¹H | ~2.3 | s | Methyl protons. |
| C=O | ¹³C | ~167 | - | Carboxylic acid carbon. |
| C-4 | ¹³C | ~145 (d) | d, J ≈ 8 Hz | Carbon attached to methyl, coupled to ¹⁹F. |
| C-5 | ¹³C | ~163 (d) | d, J ≈ 250 Hz | Carbon directly attached to fluorine (large ¹JCF). |
| C-1 | ¹³C | ~132 | - | Carbon attached to COOH. |
| C-2 | ¹³C | ~130 (d) | d, J ≈ 3 Hz | Coupled to ¹⁹F. |
| C-6 | ¹³C | ~118 (d) | d, J ≈ 22 Hz | Coupled to ¹⁹F. |
| C-3 | ¹³C | - | - | Signal for carbon attached to boron is often broad or unobserved. |
| CH₃ | ¹³C | ~20 | - | Methyl carbon. |
| F | ¹⁹F | ~ -110 | m | Fluorine signal, coupled to H-6 and potentially H-2. |
| B | ¹¹B | ~20-30 | br s | Typical for a trigonal planar boronic acid. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar, acidic compounds.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire ¹⁹F and ¹¹B spectra.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Set the HMBC experiment to optimize for long-range couplings of ~8 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (¹H and ¹³C to the residual solvent peak of DMSO-d₆ at 2.50 and 39.52 ppm, respectively). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like benzoic acids, minimizing premature fragmentation and ensuring a strong molecular ion peak is observed. It is typically run in negative ion mode for acidic compounds.
-
High-Resolution MS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of boron creates a characteristic isotopic pattern (¹⁰B ≈ 20%, ¹¹B ≈ 80%) that can be resolved and serves as a key diagnostic feature.
Predicted Fragmentation Pathway: The molecular ion [M-H]⁻ would be the base peak in negative ESI mode. Key fragments would arise from the loss of water and carbon dioxide.
Caption: Predicted ESI(-) fragmentation for the target molecule.
Experimental Protocol: High-Resolution MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in negative ion mode over a mass range of m/z 50-500. Ensure the instrument resolution is set high enough (>10,000) to resolve the boron isotopic pattern.
-
Data Analysis: Determine the accurate mass of the molecular ion [M-H]⁻. Compare the experimental mass and isotopic distribution with the theoretical values for C₈H₇BFO₄⁻.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| 3300-2500 | Broad, Strong | O-H | Carboxylic acid stretch |
| ~1700 | Strong | C=O | Carboxylic acid carbonyl stretch |
| ~1600, ~1475 | Medium | C=C | Aromatic ring stretch |
| ~1350 | Strong | B-O | Boronic acid B-O stretch |
| ~1250 | Strong | C-F | Aryl-fluoride stretch |
Section 5: Crystallographic Analysis
While spectroscopy provides the molecular connectivity, only single-crystal X-ray diffraction can reveal the definitive three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing).
The Gold Standard: X-ray crystallography provides unambiguous proof of structure. It reveals how the molecules interact with each other through hydrogen bonds and other non-covalent interactions. For benzoic acids, the formation of hydrogen-bonded dimers via the carboxylic acid groups is a very common and expected supramolecular motif.[5]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The key, and often most challenging, step is to grow single crystals of sufficient size and quality.
-
Screen various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) and solvent/anti-solvent combinations.
-
Employ techniques such as slow evaporation, vapor diffusion (e.g., ethyl acetate/hexane), and slow cooling of a saturated solution. A notorious characteristic of similar compounds is the tendency to crystallize as hydrates, so solvent choice is critical.[2]
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal under a microscope and mount it on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.
-
-
Analysis: Analyze the final structure to determine precise bond lengths, angles, and intermolecular interactions like hydrogen bonding.
Section 6: Summary and Future Directions
The structural elucidation of 3-Borono-5-fluoro-4-methylbenzoic acid is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and X-ray crystallography. This integrated approach provides a self-validating confirmation of the compound's identity, purity, and 3D architecture. Once the structure is unequivocally confirmed, further studies can proceed with confidence, including the evaluation of its biological activity, co-crystallization with protein targets to understand binding modes, and further synthetic modifications to optimize its properties as a potential therapeutic agent.
References
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222.[Link]
- Google Patents.
- Google Patents.CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
PubChem. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130.[Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID.[Link]
-
SpectraBase. 3-Bromo-4-methyl-benzoic acid.[Link]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [Link]
-
Tripathi, R., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3373. [Link]
-
Royal Society of Chemistry. Supplementary Information for a related article.[Link]
-
Chemsrc. 4-Methylbenzoic acid | CAS#:99-94-5.[Link]
- Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Doc Brown's Chemistry. mass spectrum of benzoic acid.[Link]
-
ResearchGate. The crystal structure of Benzoic Acid...[Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.[Link]
-
MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid...[Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for a related article.[Link]
-
PubChem. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456.[Link]
-
ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)...[Link]
-
Carneiro, A. P., et al. (2016). Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid. PLOS ONE, 11(6), e0158852. [Link]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. 1191988-29-0|3-Bromo-5-fluoro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
